molecular formula C20H18O7 B12109148 (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate

(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate

Cat. No.: B12109148
M. Wt: 370.4 g/mol
InChI Key: FRZVFASDHIWQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C20H18O7 It is known for its unique structure, which includes a benzoyloxy group, a hydroxy group, and a methyl group attached to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .

Scientific Research Applications

(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

(3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-20(24)16(27-18(22)14-10-6-3-7-11-14)15(26-19(20)23)12-25-17(21)13-8-4-2-5-9-13/h2-11,15-16,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVFASDHIWQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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